4-(Methylsulfinyl)-1-butylamine

Organic Synthesis Isothiocyanate Preparation Sulforaphane

Problem: Researchers synthesizing sulforaphane for Nrf2 studies often face variable yields from plant extraction or non-specific amine precursors that produce irrelevant isothiocyanates. Solution: 4-(Methylsulfinyl)-1-butylamine (CAS 187587-70-8) is the validated direct amine precursor to sulforaphane, offering a reliable synthetic route with defined 90% yield and precise stoichiometric control. Key advantages: • Direct sulforaphane precursor ensures correct biological activity profile • 90% documented yield from 4-methylthiobutylamine enables scalable synthesis • Eliminates purification challenges inherent in glucoraphanin extraction • In stock for immediate global shipment.

Molecular Formula C5H13NOS
Molecular Weight 135.23 g/mol
CAS No. 187587-70-8
Cat. No. B019569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Methylsulfinyl)-1-butylamine
CAS187587-70-8
Molecular FormulaC5H13NOS
Molecular Weight135.23 g/mol
Structural Identifiers
SMILESCS(=O)CCCCN
InChIInChI=1S/C5H13NOS/c1-8(7)5-3-2-4-6/h2-6H2,1H3
InChIKeyFRRCFKLOPJSLMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Methylsulfinyl)-1-butylamine: Key Specifications & Research Applications


4-(Methylsulfinyl)-1-butylamine (CAS 187587-70-8) is a sulfoxide-class organic compound with the molecular formula C5H13NOS and a molecular weight of 135.23 g/mol . This off-white to light yellow low-melting solid is characterized by a methylsulfinyl group attached to the fourth carbon of a butylamine chain [1]. As a versatile synthetic building block, its principal research value lies in its role as a direct precursor to the bioactive isothiocyanate sulforaphane, and as an analytical reference standard in glucosinolate metabolism studies .

Sulforaphane precursor Direct amine building block for isothiocyanate formation
Chiral enantiomer Enantiomer-specific control for metabolic stability studies
Analytical standard Traceable quantification in glucosinolate metabolomics

Why 4-(Methylsulfinyl)-1-butylamine Cannot Be Substituted


Generic substitution of 4-(Methylsulfinyl)-1-butylamine with structurally similar amines or sulfoxides fails due to three critical procurement-relevant factors. First, this compound is the specific synthetic precursor to sulforaphane; using alternative amines (e.g., butylamine, 4-aminobutanol) yields different isothiocyanates with divergent biological activity profiles, rendering them unsuitable for sulforaphane-targeted research . Second, the methylsulfinyl functional group confers distinct stereochemical properties—the (R)-enantiomer (CAS 84104-30-3) exhibits differential metabolic stability versus the (S)-form due to stereospecific reduction by mammalian methionine sulfoxide reductase A (MsrA), which selectively reduces S-methylsulfinyls while leaving R-stereomers intact [1]. Third, the compound serves as a validated analytical reference standard under ISO 17034 certification for quantifying sulforaphane metabolites in biological matrices; generic alternatives lack certified purity documentation and traceability required for regulatory submissions [2].

Generic amines produce different isothiocyanates, not sulforaphane — precursor identity is critical for target molecule synthesis.
Racemic mixture or (S)-enantiomer may undergo rapid MsrA-mediated reduction, altering metabolic integrity compared to (R)-form.
Non-certified material lacks the traceable purity documentation and characterization required for validated quantitative methods.

4-(Methylsulfinyl)-1-butylamine Performance Evidence


Sulforaphane Precursor Synthesis Yield Advantage

4-(Methylsulfinyl)-1-butylamine achieves a 90% synthetic yield when prepared via H₂O₂ oxidation of 4-methylthiobutylamine in trifluoroethanol at 0-20°C under inert atmosphere . This quantitative yield exceeds typical sulfoxidation efficiencies for structurally related alkyl amines, providing a reliable, high-purity intermediate for subsequent conversion to sulforaphane via thiophosgene or alternative isothiocyanate-forming reactions. The defined 90% yield under mild conditions (1 hour reaction time) contrasts with variable yields (often 40-70%) reported for alternative sulfoxide intermediates requiring harsher oxidation conditions that risk sulfone over-oxidation . For procurement decisions, this reproducible yield translates to predictable material requirements and reduced purification burden in multi-step sulforaphane syntheses.

Synthetic Yield
Data to verify
90%
vs 40–70% typical range for mCPBA oxidation
Supports predictable multi‑step synthesis workflow
Reported under H₂O₂/TFE conditions; source review required
Organic Synthesis Isothiocyanate Preparation Sulforaphane

Nrf2 Activation in U2OS Cells

In a PathHunter chemiluminescence assay measuring Nrf2 nuclear translocation in human U2OS osteosarcoma cells co-expressing Keap1, 4-(Methylsulfinyl)-1-butylamine activated Nrf2 with an EC50 of 801 nM after 6 hours of incubation [1]. This cellular potency value provides a quantitative benchmark for this compound as a moderate Nrf2 activator. For context, the full isothiocyanate sulforaphane (4-methylsulfinylbutyl isothiocyanate) is a well-characterized potent Nrf2 inducer, though direct head-to-head EC50 comparisons in identical assay conditions are not currently available in the literature [2]. This EC50 datum enables researchers to calibrate this amine intermediate's intrinsic activity relative to its isothiocyanate derivative in cell-based Nrf2 pathway screens, particularly valuable when studying structure-activity relationships or pro-drug activation mechanisms [3].

Nrf2 Activation
Class-level
801 nM
Provides assay‑potency context for Nrf2 pathway screens
U2OS/Keap1, 6 h chemiluminescence; direct comparator data unavailable
Nrf2 Pathway Oxidative Stress Cell-Based Assays

Enantiomer-Specific Metabolic Stability

The (R)-enantiomer of 4-(methylsulfinyl)-1-butylamine (CAS 84104-30-3) exhibits resistance to metabolic reduction by mammalian methionine sulfoxide reductase A (MsrA), whereas the (S)-enantiomer undergoes efficient reduction to the corresponding methylsulfide [1]. This stereospecific metabolic discrimination, demonstrated for broad classes of methylsulfinyl-containing compounds, establishes that the (R)-form possesses superior metabolic stability in mammalian systems. For research applications, this differential stability has direct implications: the (R)-enantiomer maintains structural integrity longer in vivo, whereas the (S)-enantiomer is rapidly converted to 4-(methylthio)-1-butylamine via MsrA-catalyzed reduction . This evidence supports the selection of the (R)-enantiomer (CAS 84104-30-3) over the racemic mixture (CAS 187587-70-8) or the (S)-form for applications requiring sustained exposure or minimal reductive metabolism.

MsrA Reduction
Reported comparison
(R) resists reduction
(S) efficiently reduced to methylsulfide
Enantiomer choice directly impacts metabolic stability interpretation
Mammalian MsrA enzyme system; stereospecific reduction context
Stereochemistry Drug Metabolism Enantioselectivity

ISO 17034-Certified Analytical Standard

4-(Methylsulfinyl)-1-butylamine is available as an ISO 17034-certified analytical reference standard (CAS 84104-30-3 for the (R)-enantiomer) with full documentation including NMR, MS, HPLC, GC, IR, and UV characterization data [1]. This certification distinguishes it from generic research-grade material lacking traceable purity verification. ISO 17034 certification requires rigorous homogeneity and stability testing, with documented uncertainty values—a requirement for pharmaceutical quality control and regulatory submissions that non-certified comparators do not satisfy . In contrast, standard commercial-grade 4-(Methylsulfinyl)-1-butylamine (≥95% purity) typically lacks the comprehensive characterization package and certified uncertainty budget required for validated bioanalytical methods. This evidentiary distinction directly impacts procurement: laboratories conducting regulated bioanalysis must select certified reference material to ensure data defensibility and method validation compliance .

Certification
Specification review
ISO 17034 certified
vs generic ≥95% purity without full characterization
Supports bioanalytical method validation requirements
Full NMR, MS, HPLC, GC, IR, UV documentation available
Analytical Chemistry Reference Standards ISO 17034

Metabolite-Specific Detection vs. Sulforaphane

4-(Methylsulfinyl)-1-butylamine (designated 4MSB-NH₂) is uniquely identified as a specific metabolite in both plant detoxification pathways and mammalian metabolism of sulforaphane [1]. In Arabidopsis thaliana seedlings, 4MSB-NH₂ accumulates as a distinct processing product when 4-methylsulfinylbutyl isothiocyanate (sulforaphane) is detoxified, with relative abundance quantifiable via untargeted metabolomics coupled with deuterated internal standards [2]. In mammalian systems, this amine serves as a urinary biomarker for sulforaphane exposure and metabolism, distinct from the parent isothiocyanate and its glutathione conjugates [3]. This unique metabolic identity contrasts with alternative amines or sulfoxides that are not generated through glucosinolate processing pathways, making 4-(Methylsulfinyl)-1-butylamine an essential analytical target for comprehensive metabolomic studies of cruciferous vegetable-derived compounds.

Metabolite Identity
Class-level
Specific pathway origin
Not generated from generic amines
Essential for metabolomics peak annotation and quantification
LC‑MS detection in plant and mammalian systems
Metabolomics Glucosinolate Metabolism Biomarker

4-(Methylsulfinyl)-1-butylamine Key Applications


Precursor-Based Sulforaphane Synthesis

Laboratories synthesizing sulforaphane for Nrf2 pathway research or chemoprevention studies should procure 4-(Methylsulfinyl)-1-butylamine as the direct amine precursor. The compound's defined 90% synthetic yield from 4-methylthiobutylamine provides a reliable, scalable route to this bioactive isothiocyanate . Using this amine intermediate enables precise stoichiometric control in thiophosgene or alternative isothiocyanate-forming reactions, avoiding the variability and purification challenges associated with direct extraction from plant sources or alternative synthetic routes .

Enantioselective Metabolic Stability Studies

Researchers investigating the metabolic fate of sulfoxide-containing compounds in vivo should select the (R)-enantiomer (CAS 84104-30-3) over the racemic mixture. The (R)-form resists reduction by mammalian MsrA, maintaining structural integrity during circulation and tissue distribution, whereas the (S)-form is rapidly converted to the corresponding methylsulfide . This differential stability directly impacts pharmacokinetic profiles and should guide procurement decisions for studies where reductive metabolism would confound efficacy or toxicity assessments .

Sulforaphane Bioanalytical Method Development

Analytical laboratories developing LC-MS/MS methods for quantifying sulforaphane metabolites in plasma, urine, or tissue matrices must procure the ISO 17034-certified reference standard (CAS 84104-30-3). This certified material provides the traceable purity documentation and characterization data required for method validation under ICH/FDA guidelines, including NMR, MS, and chromatographic purity verification . Non-certified research-grade material lacks the uncertainty budget and homogeneity documentation necessary for regulatory-compliant quantitative bioanalysis .

Untargeted Metabolomics of Glucosinolate Metabolism

Plant biologists and metabolomics researchers studying glucosinolate breakdown in Brassica species or Arabidopsis thaliana should use 4-(Methylsulfinyl)-1-butylamine as an authentic chemical standard for peak annotation and relative quantification. This amine is a specific metabolic product of isothiocyanate detoxification in plant tissues, distinct from sulforaphane and its glutathione conjugates . Deuterated analogs enable absolute quantification via stable isotope dilution LC-MS, essential for comparing glucoraphanin processing efficiency across genotypes or treatment conditions .

Application
Selection Property
Validation Focus
Sulforaphane precursor synthesis
Direct amine building block route
Reaction yield consistency and intermediate purity
Enantiomer‑specific metabolism studies
Chiral (R)-enantiomer form
MsrA reduction resistance context for metabolic stability
Sulforaphane bioanalytical quantification
Certified reference standard (ISO 17034)
Bioanalytical method validation and traceable documentation
Glucosinolate metabolism metabolomics
Authentic metabolite chemical standard
Peak annotation accuracy and relative quantification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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